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Compound of Interest

Compound Name: JD123

Cat. No.: B15615053

Introduction

The designation "JD123" refers to two distinct therapeutic candidates with disparate
mechanisms of action and therapeutic targets. This technical guide provides an in-depth
overview of each entity to support researchers, scientists, and drug development professionals.
The first section details ID123 as a small molecule inhibitor of c-Jun N-terminal kinase 1
(JNK1) and p38-y mitogen-activated protein kinase (MAPK). The second section describes
JD123 as an allogeneic anti-CD123 Chimeric Antigen Receptor (CAR) Natural Killer (NK) cell
therapy.

Part 1: JD123 - A Kinase Inhibitor Targeting JNK1
and p38-y MAPK

JD123 is a bi-thiazole-2,2'-diamine compound identified as a potent inhibitor of specific stress-
activated protein kinases. Its therapeutic potential lies in the modulation of signaling pathways
implicated in inflammation, apoptosis, and cellular stress responses.

Therapeutic Targets and Mechanism of Action

JD123 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JINK1 and
p38-y MAPK. By blocking the binding of ATP, JD123 prevents the phosphorylation of
downstream substrates, thereby inhibiting the propagation of the signaling cascade. A primary
downstream effect of INK1 inhibition is the reduced expression of c-Jun, a key transcription
factor involved in cellular proliferation and apoptosis.[1]
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The selectivity of JID123 is a key characteristic. It has been shown to inhibit INK1 and p38-y
MAPK without significantly affecting the activity of other related kinases such as ERK1, ERK2,
p38-a, p38-3, or p38-4.[1] This specificity suggests a favorable therapeutic window with
potentially fewer off-target effects.

Data Presentation

Table 1: Kinase Selectivity Profile of JD123

Target Kinase Activity Notes

JNK1 Inhibited Primary Target

p38-y MAPK Inhibited ATP-competitive inhibition
c-Jun Expression Inhibited Downstream effector of JINK1
ERK1 Not Inhibited

ERK2 Not Inhibited

p38-a MAPK Not Inhibited

p38-f MAPK Not Inhibited

p38-0 MAPK Not Inhibited

Experimental Protocols

Detailed experimental protocols for the characterization of JD123 are described in the primary
literature (Ngoei KR, et al. Biochim Biophys Acta. 2013;1834(6):1077-1088). A general outline
of the types of assays utilized for such kinase inhibitors is provided below.

In Vitro Kinase Assay (General Protocol)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common

method to determine the in vitro inhibitory activity of a compound against a target kinase.

e Reaction Setup: The kinase (e.g., JNK1), a suitable substrate (e.g., ATF2), and ATP are
combined in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35, pH 7.5) in the wells of a 384-well plate.
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o Compound Addition: Test compounds, such as JD123, are added at varying concentrations.

¢ Incubation: The kinase reaction is allowed to proceed at room temperature for a specified
time, typically 1 hour.

o Detection: The reaction is stopped, and a terbium-labeled antibody specific for the
phosphorylated substrate is added.

« Signal Measurement: After an additional incubation period, the TR-FRET signal is measured
using a fluorescence plate reader. The signal is proportional to the amount of phosphorylated
substrate, and a decrease in signal indicates inhibition of the kinase.

Visualization
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Caption: JD123 inhibits JNK1 and p38-y in the MAPK signaling pathway.

Part 2: JD123 - Allogeneic Anti-CD123 CAR-NK Celi
Therapy
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JD123 is also the designation for an investigational cell therapy product developed by Beijing
Jingda Biotechnology Co., Ltd. It consists of allogeneic (off-the-shelf) Natural Killer (NK) cells
that have been genetically engineered to express a Chimeric Antigen Receptor (CAR) targeting
the CD123 antigen. This therapy is being evaluated for the treatment of refractory/relapsed
Acute Myeloid Leukemia (AML).[2][3][4]

Therapeutic Target and Mechanism of Action

The therapeutic target of this CAR-NK cell therapy is CD123, the alpha subunit of the
Interleukin-3 (IL-3) receptor. CD123 is overexpressed on the surface of leukemic cells in a high
percentage of AML cases, while its expression on normal hematopoietic stem cells is low or
absent, making it an attractive target for immunotherapy.[5][6]

The mechanism of action involves the CAR on the NK cells recognizing and binding to CD123
on the surface of AML cells. This binding activates the NK cell, leading to the release of
cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target
cancer cell. This process is independent of the NK cell's native receptor signaling.[2]

Data Presentation

Table 2: Characteristics of JD123 CAR-NK Cell Therapy

Characteristic Description
Cell Type Allogeneic Natural Killer (NK) Cells
Target Antigen CD123 (IL-3 Receptor Alpha Subunit)

) o Refractory/Relapsed Acute Myeloid Leukemia
Therapeutic Indication

(AML)
Developer Beijing Jingda Biotechnology Co., Ltd.
Clinical Trial ID NCT05574608

Experimental Protocols

The clinical evaluation of JD123 CAR-NK cells is being conducted under a registered clinical
trial (NCT05574608). The general protocol for such a study is as follows:
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Clinical Trial Protocol Outline (Based on NCT05574608)

« Patient Eligibility: Patients with relapsed/refractory AML who meet specific inclusion and
exclusion criteria are enrolled.

o Lymphodepleting Chemotherapy: Patients receive a conditioning regimen of chemotherapy
(e.g., Fludarabine and Cyclophosphamide) to deplete their existing lymphocytes, creating a
more favorable environment for the infused CAR-NK cells to expand and persist.

e CAR-NK Cell Infusion: Following lymphodepletion, patients are infused with the allogeneic
anti-CD123 CAR-NK cells (JD123).

e Monitoring and Evaluation: Patients are closely monitored for adverse events, including
cytokine release syndrome (CRS) and neurotoxicity. Disease response is assessed at
predefined time points post-infusion through bone marrow biopsies and other relevant
diagnostics. Pharmacokinetic and pharmacodynamic (PK/PD) parameters of the CAR-NK
cells are also evaluated.

Visualization

Caption: JD123 CAR-NK cell recognizes CD123 on an AML cell, leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dual Therapeutic Modalities of JD123: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615053#potential-therapeutic-targets-of-jd123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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